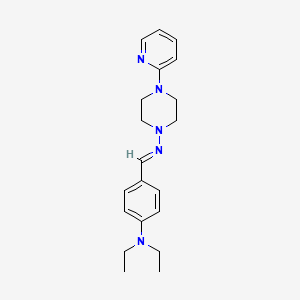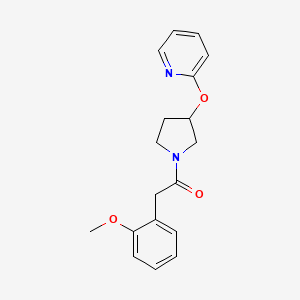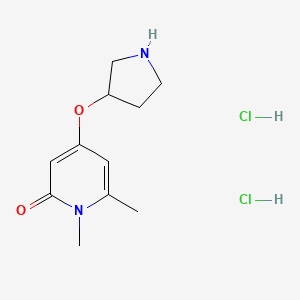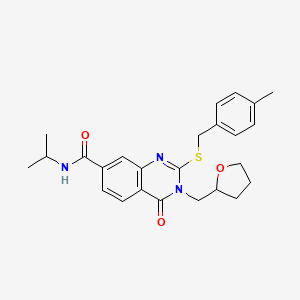
1-(2-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Potential in Parkinson's Disease Imaging
One of the notable applications of related urea compounds is in the synthesis of potential PET agents for imaging in Parkinson's disease. For instance, a study synthesized the reference standard HG-10-102-01, aiming to develop a new PET agent for imaging the LRRK2 enzyme. This compound was synthesized from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid, showing the utility of such compounds in neurodegenerative disease research and diagnosis (Min Wang et al., 2017).
Enzyme Inhibition for Neurodegenerative and Cancer Therapies
Research into urea derivatives has demonstrated their potential as enzyme inhibitors, which can be pivotal in treating various diseases, including neurodegenerative disorders and cancers. A study exploring flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas highlighted their significant antiacetylcholinesterase activity. The research aimed at optimizing the spacer length linking pharmacophoric moieties, indicating the importance of structural modifications in enhancing therapeutic effects (J. Vidaluc et al., 1995).
Antiproliferative Effects on Cancer Cells
Another fascinating application is the antiproliferative effects of phenoxypyrimidine urea derivatives on cancer cells. A study focusing on AKF-D52, a synthetic phenoxypyrimidine urea derivative, found that it induces apoptosis in non-small cell lung cancer cells through both caspase-dependent and -independent pathways. The research underscores the compound's potential as a therapeutic agent for lung cancer, emphasizing the broader implications of such compounds in oncology (Hyo-Sun Gil et al., 2021).
Antibacterial Activity
Urea derivatives have also been studied for their antibacterial properties. A study on 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) investigated their capacity to inhibit bacterial DNA polymerase IIIC and growth in Gram-positive bacteria cultures. This research highlights the potential of urea derivatives in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (C. Zhi et al., 2005).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-15-5-3-2-4-14(15)21-17(23)19-12-13-6-7-18-16(20-13)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSGTEILSVZYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)

![6-(3-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2753050.png)



![3-[4-(Morpholine-4-carbonyl)phenyl]-2-phenacylsulfanylquinazolin-4-one](/img/structure/B2753059.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2753060.png)

![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2753063.png)